4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-15-8-6-14(7-9-15,13(16)17)11-4-3-5-12(10-11)18-2/h3-5,10H,6-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLTUIPIVRAQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC(=CC=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid typically involves the reaction of 3-methoxybenzaldehyde with piperidine in
Biological Activity
4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid, with the chemical formula C₁₄H₁₉NO₃ and CAS number 874532-98-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methoxyphenyl group and a carboxylic acid functional group. The methoxy group enhances lipophilicity, which may influence its absorption and distribution in biological systems.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable cytotoxic activity against breast cancer cells. Molecular docking studies revealed a binding free energy of , indicating a stronger interaction than tamoxifen () with estrogen receptor alpha (ERα), suggesting its potential as an anticancer agent.
Analgesic Effects
There is preliminary evidence suggesting that the compound may interact with opioid receptors, potentially modulating pain pathways. This interaction could lead to analgesic effects, similar to other piperidine derivatives known for their pain-relieving properties.
The mechanism by which this compound exerts its effects is not fully elucidated but is hypothesized to involve:
- Receptor Binding : The compound may bind to specific receptors involved in pain modulation and cancer cell proliferation.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes associated with cancer progression .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Methylpiperidine-4-carboxylic acid | 68947-43-3 | 0.97 |
| 4-Methylpiperidine-4-carboxylic acid | 919354-20-4 | 0.94 |
| Piperidine-4-carboxylic acid | 5984-56-5 | 0.91 |
| Quinuclidine-4-carboxylic acid hydrochloride | 40117-63-3 | 0.97 |
The methoxy substitution on the phenyl ring distinguishes this compound from others, potentially enhancing its pharmacological profile through unique receptor interactions.
Case Studies
- Cytotoxicity Assay : In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines compared to controls. Further investigations are warranted to explore dose-response relationships and long-term effects.
- Analgesic Testing : Initial animal studies indicated that administration of the compound resulted in reduced pain responses in models of acute pain, suggesting its potential for development as an analgesic drug.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its structural similarity to morphine and related alkaloids, which positions it as a candidate for developing new analgesics. Research indicates that derivatives of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid exhibit similar pharmacological properties to morphine but with reduced side effects, making them attractive alternatives for pain management .
Analgesic Development
- Mechanism of Action : Compounds derived from this structure are believed to interact with opioid receptors, providing analgesic effects while minimizing the risk of addiction and tolerance associated with traditional opioids.
- Case Studies : A study highlighted the synthesis of various 4a-aryldecahydroisoquinolines, demonstrating their efficacy as morphine analogs. These compounds were shown to possess significant analgesic activity in animal models, suggesting their potential for clinical application .
Neuropharmacology
The compound has been investigated for its effects on the central nervous system (CNS). Its derivatives have shown promise in modulating neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and dopamine.
GABAergic Activity
- Research Findings : Some studies have reported that derivatives of this compound exhibit GABA-related activity, which may contribute to anxiolytic effects. This is particularly relevant in developing treatments for anxiety disorders .
Synthesis of Bioactive Compounds
The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of various bioactive molecules.
Synthetic Pathways
- Novel Intermediates : The synthesis of ethyl 4-(3-methoxyphenyl)-1-methylpiperidine-3-carboxylate has been documented, showcasing its utility as a precursor for more complex structures. This pathway involves several steps, including reductive methylation and cyclization processes that yield compounds with enhanced biological activity .
| Synthetic Step | Description |
|---|---|
| Step 1 | Synthesis of ethyl 4-(3-methoxyphenyl)-1-methylpiperidine-3-carboxylate through reductive methylation. |
| Step 2 | Cyclization to form complex ring structures resembling morphine derivatives. |
| Step 3 | Functionalization leading to biologically active compounds with potential therapeutic applications. |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
Key Observations :
- Solubility : The hydrochloride salt form () enhances water solubility, whereas ester derivatives () are more lipophilic.
- Conformational Rigidity : Piperidine rings in analogs like 4-(3-Methoxyphenyl)-2,6-dimethylcyclohex-3-enecarboxylic acid () exhibit half-chair conformations, suggesting similar rigidity in the target compound.
Q & A
Q. What are the recommended synthetic routes for 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid?
- Methodological Answer : A common approach involves multi-step synthesis starting with condensation of 3-methoxybenzaldehyde with appropriate amines, followed by cyclization to form the piperidine ring. For example, similar piperidine derivatives are synthesized using palladium or copper catalysts in solvents like DMF or toluene, with reaction temperatures optimized between 80–120°C . Subsequent carboxylation via carbon dioxide insertion or oxidation of a methyl group may be employed. Purification typically involves column chromatography or recrystallization. Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and substituent positions. For example, piperidine derivatives in were characterized using crystallographic data, which can cross-validate NMR assignments .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95%) is critical, as seen in standards like Meperidine hydrochloride (), where batch-specific certificates of analysis are provided .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 305.37 for a related compound in ) verify molecular weight .
- X-ray Crystallography : Resolves stereochemistry, as demonstrated for N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide in .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- GHS Hazards : Based on analogous piperidine derivatives (), the compound may cause skin/eye irritation (H315, H319) or respiratory tract irritation (H335). Use fume hoods and wear nitrile gloves, lab coats, and safety goggles .
- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention (, Section 4) .
- Storage : Store at -20°C in airtight containers to prevent degradation, as recommended for similar compounds () .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell-based viability tests) to cross-validate activity. For example, biological activities of sulfonylpiperidine derivatives () were confirmed through enzyme/receptor binding studies .
- Control Experiments : Include positive/negative controls and validate assay conditions (e.g., pH, temperature).
- Data Normalization : Account for batch-to-batch variability in compound purity, as emphasized in .
Q. What strategies optimize the yield in multi-step synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (Pd, Cu) for key steps like cyclization () .
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) often improve reaction efficiency () .
- Intermediate Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and minimize side products.
- Stepwise Purification : Isolate intermediates via liquid-liquid extraction or flash chromatography before final carboxylation.
Q. How does stereochemistry at the piperidine ring affect pharmacological activity?
- Methodological Answer :
- Enantiomeric Separation : Use chiral HPLC or crystallization to isolate stereoisomers, as seen in tiagabine-related compounds () .
- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values of enantiomers in target assays. For example, stereospecific interactions of 4-[(4-Methoxyphenyl)sulfonyl]piperidine derivatives () were linked to receptor binding affinity .
- Computational Modeling : Molecular docking studies (e.g., using AutoDock Vina) can predict stereochemical preferences in binding pockets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
